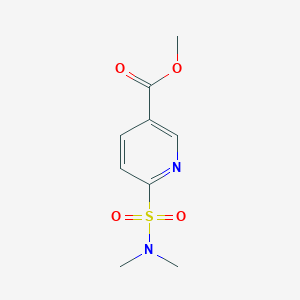

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is a derivative of nicotinic acid and features a sulfamoyl group attached to the nicotinate structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to ensure complete esterification . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonamides.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is achieved through the induction of vasodilation in peripheral blood capillaries .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.

Nicotinic acid: A precursor to nicotinamide, used in the treatment of pellagra and as a lipid-lowering agent.

Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with similar chemical properties.

Uniqueness

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler nicotinate derivatives.

Biological Activity

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pain relief and anti-inflammatory effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant clinical studies.

Chemical Structure and Properties

This compound is a derivative of methyl nicotinate, where the methyl group is replaced by a sulfamoyl group. The general structure can be represented as follows:

- Chemical Formula : C12H16N2O3S

- Molecular Weight : 276.34 g/mol

The biological activity of this compound can be attributed to its ability to act as a vasodilator and an anti-inflammatory agent .

- Vasodilation : Similar to methyl nicotinate, this compound likely promotes vasodilation through the release of prostaglandins. Prostaglandin D2, released locally, mediates vascular smooth muscle relaxation, enhancing blood flow to the area of application .

- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

- Absorption : Following topical application, it is expected to penetrate the skin effectively due to its lipophilic nature.

- Distribution : Similar compounds have shown concentration in liver and adipose tissues, indicating potential systemic effects beyond local administration .

- Metabolism : The compound undergoes hydrolysis to release nicotinic acid and methanol, which may have their own biological activities.

Clinical Studies

Several studies have investigated the efficacy of this compound in treating various conditions:

Case Study: Pain Relief

A randomized controlled trial assessed the effectiveness of a topical formulation containing this compound combined with comfrey root extract for treating acute back pain. The study involved 379 participants divided into three groups:

- Combination Group : Cream containing both comfrey extract and methyl nicotinate.

- Control Group : Cream with only methyl nicotinate.

- Placebo Group : Cream without active ingredients.

Results indicated that the combination treatment significantly reduced pain compared to both control and placebo groups (p < 0.0001). This suggests enhanced efficacy when combined with herbal extracts .

Comparative Biological Activity

The following table summarizes the biological activities observed in related compounds:

Properties

IUPAC Name |

methyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-11(2)16(13,14)8-5-4-7(6-10-8)9(12)15-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSBNOHBRRGUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.